![molecular formula C18H15ClN2O3 B14150053 2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide CAS No. 329912-01-8](/img/structure/B14150053.png)
2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3,5-dioxospiro[4-azatricyclo[52102,6]dec-8-ene-10,1’-cyclopropane]-4-yl)benzamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,5-dioxospiro[4-azatricyclo[52102,6]dec-8-ene-10,1’-cyclopropane]-4-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-4-yl)benzamide
- 2-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-4-yl)acetic acid
Uniqueness
2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-4-yl)benzamide is unique due to its specific spirocyclic structure and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds that may lack these features .
Properties
CAS No. |
329912-01-8 |
|---|---|
Molecular Formula |
C18H15ClN2O3 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide |
InChI |
InChI=1S/C18H15ClN2O3/c19-12-4-2-1-3-9(12)15(22)20-21-16(23)13-10-5-6-11(14(13)17(21)24)18(10)7-8-18/h1-6,10-11,13-14H,7-8H2,(H,20,22) |
InChI Key |
CYFAWMLGPQCVSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=CC=C5Cl |
solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




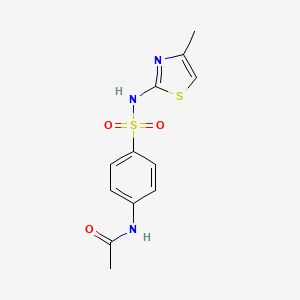
![Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate](/img/structure/B14149991.png)
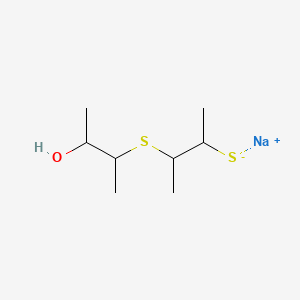
![trans-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B14149998.png)
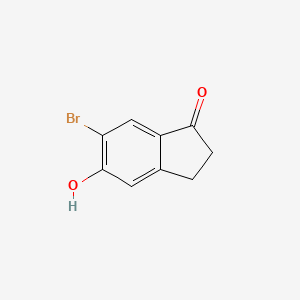
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14150010.png)

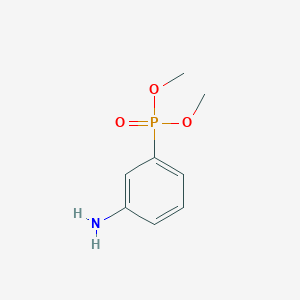
![(phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide](/img/structure/B14150042.png)
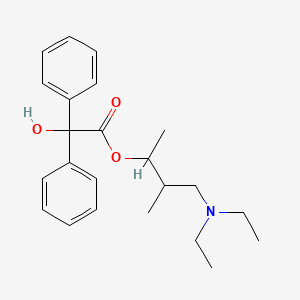

![11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one](/img/structure/B14150049.png)
